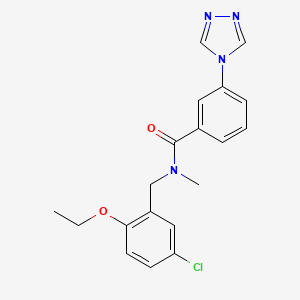

![molecular formula C13H9F3N2OS B5550997 N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)

N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the splicing of nitrogen-containing heterocycle natural molecules, such as nicotinic acid, with sulfur-containing heterocycles, like thiophene. For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, demonstrating the methodological approach to creating compounds with specific functionalities and potential biological activities (Wu et al., 2022).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including their isomeric forms, can significantly impact their chemical behavior and biological activity. Studies on isomeric 2-chloro-N-(nitrophenyl)nicotinamides have elucidated their structural details, providing insights into how different substituents and their positions affect the overall molecular conformation and potential reactivity (de Souza et al., 2005).

Chemical Reactions and Properties

Nicotinamide derivatives engage in various chemical reactions, influenced by their molecular structure. For example, the synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents illustrate the chemical versatility of these compounds and their potential to interact with biological targets through specific chemical reactions (Kamal et al., 2014).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility and permeation characteristics, can be crucial for their application. The association of nicotinamide with parabens, for example, has shown to affect solubility, partition, and transdermal permeation, highlighting the importance of physical properties in the formulation and effectiveness of these compounds (Nicoli et al., 2008).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, such as their reactivity and interaction with other molecules, are key to their functionality. Studies on the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution demonstrate the chemical utility of these compounds beyond biological applications, showcasing their potential as corrosion inhibitors (Chakravarthy et al., 2014).

Scientific Research Applications

Fungicidal Activity

Research on N-(thiophen-2-yl) nicotinamide derivatives, closely related to N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide, has shown promising fungicidal activities. These compounds, through structural modification and synthesis, exhibited high efficacy against cucumber downy mildew in greenhouse conditions, outperforming commercial fungicides. The study underscores the potential of these derivatives as significant lead compounds for agricultural fungicides, offering a new avenue for controlling plant diseases (Wu et al., 2022).

Herbicidal Activity

Another study highlighted the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides, derivatives stemming from nicotinic acid. These compounds demonstrated potent herbicidal effects against various weeds, suggesting a promising path for the development of new herbicides based on nicotinamide derivatives. This research indicates the broader potential of nicotinamide and its derivatives in agriculture, specifically in weed management (Yu et al., 2021).

Oncological Research

Nicotinamide phosphoribosyltransferase (NAMPT) inhibition has been explored for its potential effects on human cancer cells. A study focused on the metabolic perturbations caused by NAMPT inhibition, revealing significant impacts on amino acids, glycolysis, the citric acid cycle, and other metabolic pathways. This suggests a potential therapeutic avenue for targeting cancer cell metabolism (Tolstikov et al., 2014).

Materials Science

In the realm of materials science, nicotinamide derivatives have shown potential as corrosion inhibitors for steel, indicating their utility beyond biomedical applications. A study on the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution revealed that these compounds effectively protect steel against corrosion, suggesting applications in industrial chemistry and materials protection (Chakravarthy et al., 2014).

properties

IUPAC Name |

N-[2-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2OS/c14-13(15,16)20-11-6-2-1-5-10(11)18-12(19)9-4-3-7-17-8-9/h1-8H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKRVCSXDXQJLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(trifluoromethyl)sulfanyl]phenyl}pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5550950.png)

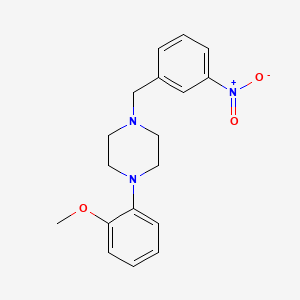

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

![16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5550961.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)

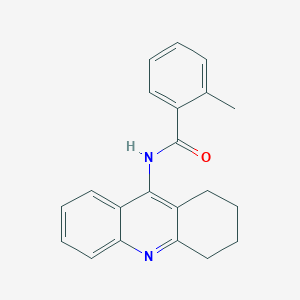

![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)

![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)